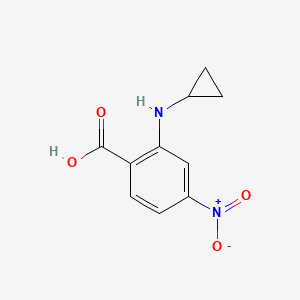

2-(Cyclopropylamino)-4-nitrobenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(cyclopropylamino)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10(14)8-4-3-7(12(15)16)5-9(8)11-6-1-2-6/h3-6,11H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZYZYIBOGQAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Solubility

- 4-Nitrobenzoic acid : Aqueous solubility log₁₀(c₁,W) = -2.98, with Abraham solute descriptors S = 1.520, A = 0.680, B = 0.440, and L = 5.7699 .

- 2-Methyl-4-nitrobenzoic acid : Expected to exhibit lower aqueous solubility than the parent due to increased hydrophobicity (higher McGowan volume, V).

- 2-(Cyclopropylamino)-4-nitrobenzoic acid: The cyclopropylamino group likely reduces aqueous solubility compared to the parent compound due to its hydrophobic cyclopropane moiety, despite the hydrogen-bonding capability of the secondary amine.

Acidity

The nitro group at C4 enhances acidity (pKa ~1.68 for 4-nitrobenzoic acid). Substituents at C2 further modulate acidity:

- Electron-donating groups (e.g., methyl) may slightly reduce acidity.

- Bulky or electron-withdrawing groups (e.g., cyclopropylamino) could increase acidity via steric hindrance or inductive effects.

Data Tables

Table 1: Comparison of Substituent Effects on 4-Nitrobenzoic Acid Derivatives

Table 2: Abraham Solute Descriptors (4-Nitrobenzoic Acid)

| Parameter | Value | Interpretation |

|---|---|---|

| S | 1.520 | High dipolarity/polarizability |

| A | 0.680 | Moderate hydrogen-bond acidity |

| B | 0.440 | Low hydrogen-bond basicity |

| L | 5.7699 | High lipophilicity |

Data sourced from IUPAC-NIST solubility studies .

Research Findings and Discussion

- This aligns with the Abraham model, where increased lipophilicity (higher L) correlates with lower aqueous solubility .

- Synthetic Challenges: The steric demand of the cyclopropylamino group complicates functionalization at C2, requiring tailored reaction conditions.

Q & A

Q. Table 1. Recommended Solvents for Solubility Studies

Q. Table 2. Key Parameters for Abraham Model Predictions

| Solute Descriptor | Value for 4-Nitrobenzoic Acid (Reference) | Adjusted Value for Target Compound* |

|---|---|---|

| S (Polarity) | 1.520 | ↑ Due to cyclopropylamino group |

| A (H-bond acidity) | 0.680 | Slightly ↓ (electron-withdrawing NO₂) |

| L (Lipophilicity) | 5.7699 | ↑ Due to hydrophobic cyclopropyl |

*Hypothetical adjustments based on structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.